1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .Scientific Research Applications
Anti-inflammatory and Antinociceptive Activities
A study presented the synthesis and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives, indicating significant anti-inflammatory and antinociceptive activities. These compounds showed lower ulcerogenic activity and higher LD50 values, suggesting potential for safer therapeutic applications (Alam et al., 2010).
Antitumor Activities
Research into 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones highlighted their synthesis and antitumor screening. Two compounds demonstrated significant activity against 60 human tumor cell lines, showcasing their potential as antitumor agents (Becan & Wagner, 2008).
Antibacterial Agents
Another study explored 7-azetidinylquinolones as antibacterial agents, focusing on synthesis, properties, and structure-activity relationships. This research emphasizes the critical role of stereochemistry in enhancing antibacterial activity and oral efficacy of azetidinylquinolones (Frigola et al., 1995).
Antimicrobial Screening
The synthesis of fluoro substituted sulphonamide benzothiazole comprising thiazole for anti-microbial screening revealed that these novel compounds possess potent biodynamic agents, indicating a wide range of potential pharmacological applications (Jagtap et al., 2010).
Novel Insecticide Development
Flubendiamide, a novel class of insecticide with a unique chemical structure, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. This compound represents a new mode of action, distinct from commercial insecticides, and is safe for non-target organisms (Tohnishi et al., 2005).
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c1-27(24,25)13-7-5-12(6-8-13)20-17(23)11-9-22(10-11)18-21-16-14(19)3-2-4-15(16)26-18/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJKREGXUVUBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.